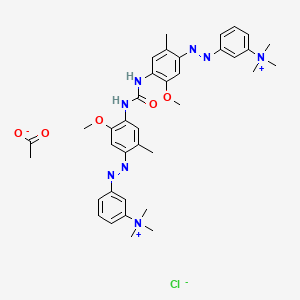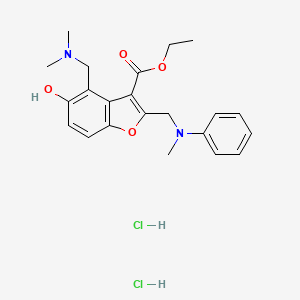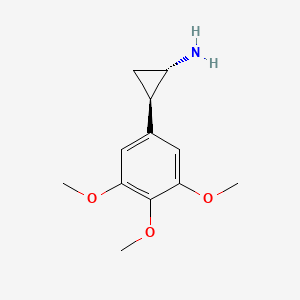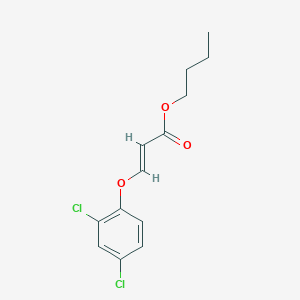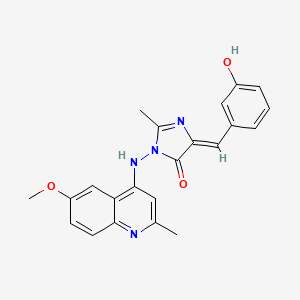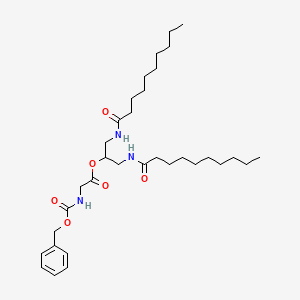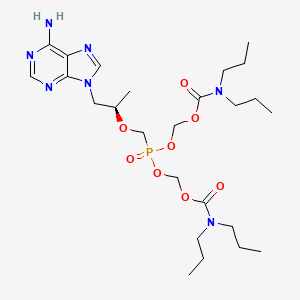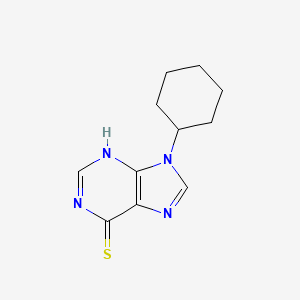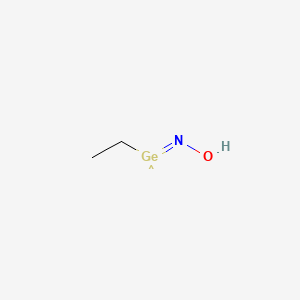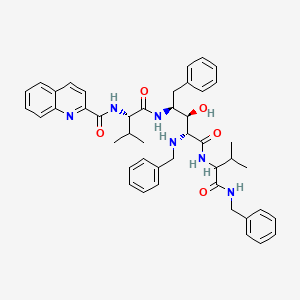![molecular formula C20H10 B15184370 Dicyclopenta[cd,jk]pyrene CAS No. 98791-43-6](/img/structure/B15184370.png)
Dicyclopenta[cd,jk]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopenta[cd,jk]pyrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopenta[cd,jk]pyrene typically involves the cyclopentannulation of pyrene derivatives. One common method includes the bromination of pyrene followed by a palladium-catalyzed cyclopentannulation reaction. For example, 4,9-dibromo-1,2,6,7-tetra(4-dodecylphenyl)this compound can be synthesized by reacting a brominated pyrene derivative with a suitable cyclopentannulation reagent under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopenta[cd,jk]pyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, hydrogenated pyrene compounds, and oxygenated pyrene derivatives .
Applications De Recherche Scientifique
Dicyclopenta[cd,jk]pyrene has several scientific research applications, including:
Mécanisme D'action
The mechanism by which dicyclopenta[cd,jk]pyrene exerts its effects is primarily related to its electronic structure. The fusion of cyclopentane rings to the pyrene core alters the electronic distribution, leading to unique electronic properties. These properties make it an effective electron acceptor in various applications. The molecular targets and pathways involved are related to its interaction with other molecules in electronic devices, influencing charge transport and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclopenta[cd,fg]pyrene
- Dicyclopenta[cd,mn]pyrene
- Tetracyclopenta[cd,fg,jk,mn]pyrene
Uniqueness
Dicyclopenta[cd,jk]pyrene is unique due to its specific fusion pattern, which influences its electronic properties differently compared to other cyclopenta-fused pyrene derivatives. The differences in aromaticity and stability among these compounds are attributed to the varying degrees of σ-strain imposed on the pyrene skeleton by sequential cyclopenta-fusion .
Propriétés
Numéro CAS |
98791-43-6 |
|---|---|
Formule moléculaire |
C20H10 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),5,8,11,13,15(19),16-decaene |
InChI |
InChI=1S/C20H10/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h1-10H |
Clé InChI |
JSSGPUGMRRTJFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C5=C(C=CC5=CC6=C4C2=C1C=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


